2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as N,N-dimethylethanolamine or dmemH, is a bidentate ligand commonly used in coordination chemistry research. Its synthesis typically involves the reaction of diethanolamine with N,N-dimethylethylenediamine []. Various spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to characterize the structure and purity of the synthesized dmemH [, ].
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is a chemical compound with the molecular formula and a molecular weight of 146.23 g/mol. It is a colorless liquid that is soluble in water, characterized by its amine and alcohol functional groups. This compound is often referred to as N,N-dimethylethanolamine or dimethylaminoethanol and is known for its role as a bidentate ligand in coordination chemistry, facilitating interactions with various metal ions .
The synthesis of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol typically involves the reaction of dimethylamine with ethylene oxide, followed by methylation of the resulting intermediate. This method allows for the generation of the desired compound efficiently.
In industrial settings, production often utilizes large-scale reactors where reactants are continuously fed into the system, allowing for efficient production while minimizing by-product formation .
This compound finds utility across various fields:
Several compounds share structural similarities with 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Dimethylaminoethanol | C4H11N | Simpler structure; primarily used as a solvent. |
N,N,N'-Trimethylethylenediamine | C6H18N4 | Contains more nitrogen; used in polymerization. |
1-(Amino)-2-propanol | C3H9NO | Alcoholic amine; different functional group placement. |
Bis[2-(dimethylamino)ethyl] ether | C8H18N2O | Ether linkage; used in surfactant applications. |
The uniqueness of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol lies in its specific arrangement of functional groups, which allows it to act effectively as a bidentate ligand while also participating in various
The synthesis of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol has traditionally relied on several well-established methodologies that form the foundation of current industrial production methods. The most prevalent classical approach involves the direct reaction of dimethylamine with ethylene oxide, followed by methylation of the resulting intermediate . This method leverages the nucleophilic nature of dimethylamine to open the ethylene oxide ring, creating the desired tertiary amine alcohol structure.
The primary classical route utilizes ethylene oxide as a key building block, where dimethylamine attacks the electrophilic carbon center of the ethylene oxide ring [2]. This reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of dimethylamine acts as the nucleophile. The reaction is typically catalyzed by small amounts of water and proceeds under moderate heating conditions. The subsequent methylation step introduces the methyl group on the nitrogen center, completing the formation of the target compound. This approach consistently delivers yields in the range of 80-95% under optimized conditions .
Classical reductive amination represents another fundamental synthetic strategy for preparing tertiary amine alcohols. This methodology involves the initial formation of an imine intermediate through the condensation of a carbonyl compound with a secondary amine, followed by reduction using sodium borohydride or similar reducing agents [3] [4]. The process typically occurs in alcohol solvents and provides yields ranging from 60-90% depending on the substrate structure and reaction conditions.
Traditional alkylation reactions constitute a third classical approach, where pre-formed secondary amines undergo alkylation with appropriate alkyl halides under basic conditions [5]. While this method offers good control over the substitution pattern, it often suffers from competing elimination reactions and requires careful optimization of reaction parameters to achieve satisfactory yields, typically in the 50-80% range.
Contemporary synthetic methodologies have introduced significant improvements in efficiency, selectivity, and environmental compatibility compared to classical approaches. These modern strategies leverage advanced catalytic systems and novel reaction mechanisms to achieve superior synthetic outcomes.
Recent developments in palladium catalysis have yielded highly efficient methods for tertiary amine synthesis. White and coworkers developed a palladium sulfoxide-catalyzed system that combines terminal olefins with secondary amines under mild conditions [6]. This approach demonstrates exceptional functional group tolerance and operates under open-air conditions with minimal heating requirements. The method successfully produced over 80 tertiary amines with yields typically ranging from 80-90%, including several pharmaceutical compounds such as antipsychotics and antihistamines.
Photoredox catalysis has emerged as a transformative approach for amino alcohol synthesis, offering unprecedented mildness in reaction conditions [7] [8]. These methodologies utilize visible light as an energy source and organophotoredox catalysts such as eosin Y to drive the formation of amino alcohols. The process operates at room temperature and demonstrates excellent compatibility with various functional groups. Notably, gram-scale reactions have been successfully demonstrated, indicating the synthetic applicability of this approach for practical applications.
Iridium-based catalytic systems represent another major advancement in modern amine synthesis [9] [10]. These catalysts employ N-heterocyclic carbene ligands and operate through hydrogen transfer mechanisms to achieve atom-economical transformations. The process produces water as the sole byproduct and demonstrates exceptional selectivity for mono-alkylation products. The methodology has been successfully applied to the synthesis of biologically active compounds and shows particular promise for the preparation of fully bio-based surfactants when combined with renewable alcohol feedstocks [11].
The choice between one-step and multi-step synthetic protocols significantly impacts the overall efficiency and practicality of amino alcohol synthesis. Each approach offers distinct advantages and limitations that must be carefully considered in synthetic planning.
One-step synthesis protocols offer several compelling advantages, including reduced overall reaction time, simplified purification procedures, and minimized intermediate handling [12] [7]. The photoredox-catalyzed synthesis represents an excellent example of efficient one-step methodology, where amino alcohols are formed directly from readily available starting materials under mild conditions. This approach eliminates the need for intermediate isolation and purification, significantly streamlining the synthetic process.
Multi-step synthesis protocols, while more complex, often provide superior control over selectivity and allow for the introduction of diverse functional groups [13] [14]. These approaches enable the systematic construction of complex molecular architectures through sequential transformations. Enzymatic multi-step protocols have demonstrated particular promise, achieving yields of 80-99% with excellent optical purity for secondary alcohols [15]. The multi-step approach also facilitates the incorporation of protecting group strategies when necessary to prevent unwanted side reactions.
The selection between one-step and multi-step protocols depends on several factors, including substrate complexity, required selectivity, scale of synthesis, and available resources. For simple amino alcohol targets, one-step protocols generally offer superior efficiency, while complex molecules with multiple stereogenic centers may require multi-step approaches to achieve the desired selectivity and purity.
The integration of green chemistry principles into amino alcohol synthesis has become increasingly important as environmental considerations gain prominence in chemical manufacturing. Modern approaches emphasize atom economy, reduced waste generation, and the use of renewable feedstocks.
Water-based synthesis represents a fundamental green chemistry approach that eliminates the need for organic solvents [16] [11]. The iron-catalyzed alkylation of amino acids with alcohols exemplifies this approach, producing fully bio-based surfactants with water as the only byproduct. This methodology demonstrates excellent atom economy and utilizes renewable feedstocks, representing an ideal transformation for sustainable chemical production.
Solid-state synthesis methodologies have gained attention for their ability to dramatically reduce solvent consumption [17]. Ball-milling techniques enable the synthesis of complex molecules with minimal or no solvent use, achieving yields comparable to solution-phase reactions while significantly reducing environmental impact. The solid-state approach has been successfully applied to phthalocyanine synthesis, reducing solvent consumption by up to 100-fold compared to traditional methods.
Enzymatic synthesis offers exceptional selectivity and operates under mild conditions compatible with green chemistry principles [15]. Multi-enzyme systems have been developed that achieve complete conversion of amines to alcohols with excellent enantioselectivity and minimal waste generation. These systems incorporate cofactor recycling and continuous flow processing to maximize efficiency and minimize environmental impact.
Continuous flow methodologies provide improved process efficiency and reduced waste generation compared to batch processes [18] [19]. Microreactor systems enable precise control of reaction parameters and facilitate rapid optimization of reaction conditions. The continuous approach has been successfully applied to ethanolamine synthesis, achieving high selectivity and productivity while minimizing byproduct formation.
The translation of laboratory-scale synthetic methods to industrial production presents unique challenges that require careful consideration of engineering and economic factors. Successful scale-up demands optimization of multiple parameters beyond simple reaction chemistry.
Industrial production typically employs continuous stirred tank reactors or tubular reactors to achieve the necessary throughput and product quality [20] [21]. The choice of reactor configuration depends on reaction kinetics, heat transfer requirements, and desired product specifications. Large-scale reactors often incorporate sophisticated heat exchanger networks to manage the exothermic nature of many amine synthesis reactions.
Recent developments in process intensification have led to significant improvements in industrial amine production efficiency [21]. The combination of reactive distillation and dividing-wall column technologies has demonstrated capital cost reductions of 7.3%, operating expense savings of 42%, and total annual cost improvements of 31.3% compared to conventional processes. These intensified processes also achieve higher selectivity toward desired products while reducing energy consumption.
Key challenges in scale-up include maintaining adequate heat and mass transfer at larger scales, ensuring consistent product quality, and managing safety considerations associated with reactive intermediates [19]. The production of N,N-dimethylaminoethanol from bio-derived glycolaldehyde has been successfully scaled up by determining minimum mass transfer coefficients and optimizing reactor configurations to achieve industrial productivity levels exceeding 1500 kg per cubic meter per hour.
A comprehensive evaluation of different synthetic methodologies reveals significant variations in efficiency, cost-effectiveness, and environmental impact. The selection of optimal synthetic routes requires careful consideration of multiple factors beyond simple yield considerations.
The ethylene oxide-dimethylamine route consistently delivers the highest yields (90-95%) among established methods, making it the preferred industrial approach [20]. Modern palladium-catalyzed methods achieve competitive yields (80-90%) while offering superior functional group tolerance [6]. Photoredox methods, while providing excellent environmental benefits, typically achieve moderate yields (70-85%) but compensate with exceptional reaction mildness and sustainability [7].
Cost-effectiveness analysis reveals that traditional ethylene oxide-based synthesis maintains advantages in terms of raw material costs and established infrastructure [20] [22]. However, modern catalytic approaches offer potential long-term benefits through reduced energy consumption and waste treatment costs. The economic viability of newer methods continues to improve as catalyst development progresses and production scales increase.
Environmental impact evaluation demonstrates clear advantages for modern green chemistry approaches. Photoredox synthesis and solid-state methodologies achieve very low environmental impact scores through reduced solvent consumption and waste generation [17] [7]. Biocatalytic approaches offer excellent sustainability profiles but may face challenges in large-scale implementation due to catalyst costs and stability considerations [15].
Comprehensive efficiency analysis considering reaction time, energy consumption, and overall productivity indicates that continuous flow methodologies provide optimal balance between throughput and sustainability [18] [19]. These approaches enable rapid optimization and consistent product quality while maintaining environmental compatibility. The integration of process intensification technologies further enhances overall efficiency and economic viability for industrial applications.
Corrosive;Irritant